
Diethyl 2-(decylsulfanyl)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(decylsulfanyl)butanedioate is an organic compound with the molecular formula C18H34O4S It is a diester derived from butanedioic acid and features a decylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(decylsulfanyl)butanedioate typically involves the alkylation of enolate ions. One common method is the reaction of diethyl malonate with a decyl halide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The esterification of butanedioic acid with ethanol in the presence of a decylsulfanyl group can be catalyzed by acidic or basic catalysts to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(decylsulfanyl)butanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The decylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
- **
Oxidation: Sulfoxides or sulfones.
Propiedades
Número CAS |
60713-00-0 |
|---|---|
Fórmula molecular |
C18H34O4S |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
diethyl 2-decylsulfanylbutanedioate |
InChI |
InChI=1S/C18H34O4S/c1-4-7-8-9-10-11-12-13-14-23-16(18(20)22-6-3)15-17(19)21-5-2/h16H,4-15H2,1-3H3 |
Clave InChI |
IZPHBZZUHCYJHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSC(CC(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


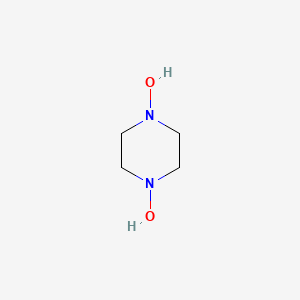
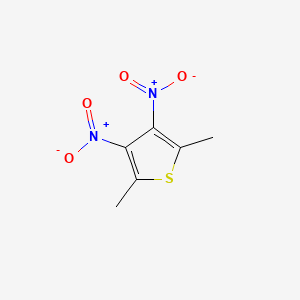
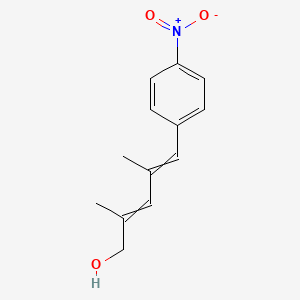
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)

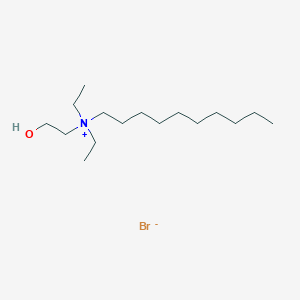

![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
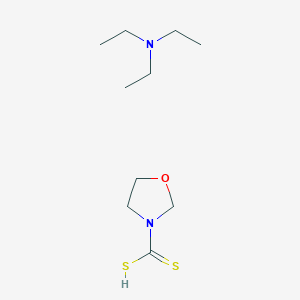
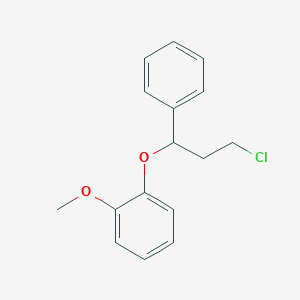


![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
